H-D-Leu-Thr-Arg-pNA

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

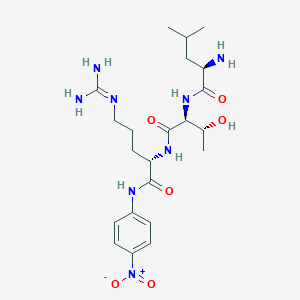

H-D-Leu-Thr-Arg-pNA is a synthetic peptide compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of leucine, threonine, and arginine amino acids, along with a nitrophenyl group, which contributes to its distinct chemical properties.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of H-D-Leu-Thr-Arg-pNA typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Coupling: The protected amino acids are coupled to the resin using coupling reagents such as HBTU or DIC.

Deprotection: The protecting groups are removed using TFA (trifluoroacetic acid) to expose the amino groups for further coupling.

Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like TIS (triisopropylsilane).

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to ensure high efficiency and reproducibility. The use of high-purity reagents and optimized reaction conditions is crucial for achieving the desired yield and purity.

化学反应分析

Types of Reactions

H-D-Leu-Thr-Arg-pNA can undergo various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

Reduction: Reduction of the nitrophenyl group can yield amino derivatives.

Substitution: The nitrophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or catalytic hydrogenation.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted nitrophenyl derivatives.

科学研究应用

Biochemical Research

Enzyme Assays:

H-D-Leu-Thr-Arg-pNA is predominantly used as a substrate in enzyme assays, particularly for proteases. This compound allows researchers to study enzyme kinetics and inhibition effectively. The ability to measure the release of p-nitroaniline (pNA) upon cleavage by proteases enables quantification of enzymatic activity.

Case Study:

In a study evaluating the enzymatic activity of tryptase ε, researchers utilized this compound to assess the cleavage efficiency of this substrate. The results indicated that tryptase ε effectively cleaved the substrate, demonstrating its utility in characterizing protease activity .

Drug Development

Peptide-Based Drugs:

The compound is instrumental in the development of peptide-based therapeutics. By providing insights into structure-activity relationships, this compound aids in designing effective therapeutic agents.

Data Table: Structure-Activity Relationship Insights

| Compound | IC50 (mM) | Notes |

|---|---|---|

| Pal-KTTKS-NH2 | 0.21 | Most active peptide against plasmin |

| This compound | N/A | Used as a reference substrate |

Diagnostics

Diagnostic Tests:

this compound can be employed in diagnostic tests to measure enzyme activity in biological samples. This application is particularly relevant for detecting diseases associated with abnormal protease activity.

Example Application:

The use of this compound in assays for urokinase-type plasminogen activator has been documented, highlighting its role in clinical diagnostics .

Protein Engineering

Peptide Modifications:

Researchers utilize this compound to explore modifications in peptide sequences. This exploration enhances understanding of protein folding and stability, which is crucial for developing engineered proteins with desired functionalities.

Case Study:

In investigations focusing on the effects of peptide modifications on stability and activity, this compound served as a benchmark substrate for comparing various engineered peptides.

Academic Teaching

Educational Tool:

this compound serves as a practical example in educational settings, helping students grasp concepts related to peptide synthesis and enzymatic reactions. Its straightforward application in enzyme assays makes it an ideal teaching tool.

作用机制

The mechanism of action of H-D-Leu-Thr-Arg-pNA involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can enhance binding affinity and specificity, while the peptide backbone provides structural stability. The compound may modulate signaling pathways by inhibiting or activating key enzymes, leading to various biological effects.

相似化合物的比较

Similar Compounds

D-Leucyl-L-threonyl-L-argininamide: Lacks the nitrophenyl group, resulting in different chemical properties and biological activities.

L-Leucyl-L-threonyl-N-(4-nitrophenyl)-L-argininamide: Contains L-leucine instead of D-leucine, affecting its stereochemistry and interactions.

D-Leucyl-L-threonyl-N-(4-nitrophenyl)-L-lysineamide: Substitutes arginine with lysine, altering its charge and binding characteristics.

Uniqueness

H-D-Leu-Thr-Arg-pNA is unique due to the presence of the nitrophenyl group, which imparts distinct chemical reactivity and biological activity. Its specific combination of amino acids and functional groups makes it a valuable compound for various research applications.

生物活性

H-D-Leu-Thr-Arg-pNA, also known as D-Leucyl-L-threonyl-N-(4-nitrophenyl)-L-argininamide, is a synthetic peptide that has garnered attention for its biological activity, particularly in the context of protease interactions and enzymatic assays. This article explores its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a nitrophenyl group, which contributes to its unique chemical reactivity. The compound has the molecular formula C22H36N8O6 and a molecular weight of approximately 508.57 g/mol. Its structure allows it to act as a substrate for various proteases, facilitating studies on enzymatic activity and inhibition.

Target Proteins

The primary target of this compound is Serine Protease 22 (PRSS22) . The compound selectively cleaves synthetic substrates, demonstrating a preference for certain protease activities over others, such as tosyl-Gly-Pro-Arg-pNA.

Biochemical Pathways

Upon activation by PRSS22, this compound plays a crucial role in several biochemical pathways, notably in the conversion of pro–urokinase-type plasminogen activator (pro-uPA) into its active form. This activation is critical for various physiological processes, including fibrinolysis and tissue remodeling .

Research Applications

This compound has diverse applications across multiple fields:

- Biochemistry : Utilized as a model compound for studying peptide synthesis and modifications.

- Cell Biology : Investigated for its role in protein-protein interactions and enzyme inhibition.

- Pharmacology : Explored for therapeutic potential in targeting specific molecular pathways related to disease mechanisms.

- Material Science : Used in developing peptide-based materials and biosensors .

Enzymatic Activity Assays

In various studies, the enzymatic activity of this compound was assessed using purified proteases. For instance, tryptase ε was evaluated for its ability to cleave this substrate under controlled conditions. The assays demonstrated that tryptase ε effectively hydrolyzed this compound, indicating its potential use as a substrate in protease activity measurements .

Table 1 summarizes key findings from these assays:

| Protease | Substrate Cleavage | Conditions | Results |

|---|---|---|---|

| Tryptase ε | This compound | 30 min incubation at room temp | Significant cleavage observed |

| Recombinant trypsin | This compound | 10 min incubation at room temp | Cleavage confirmed |

Inhibition Studies

Studies have also explored the inhibitory effects of various compounds on the enzymatic activity of tryptase ε with respect to this compound. Inhibitors such as antipain and aprotinin were tested for their ability to reduce the cleavage of this substrate by tryptase ε, providing insights into potential therapeutic applications .

属性

IUPAC Name |

(2R)-2-amino-N-[(2S,3R)-1-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]-4-methylpentanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H36N8O6/c1-12(2)11-16(23)19(32)29-18(13(3)31)21(34)28-17(5-4-10-26-22(24)25)20(33)27-14-6-8-15(9-7-14)30(35)36/h6-9,12-13,16-18,31H,4-5,10-11,23H2,1-3H3,(H,27,33)(H,28,34)(H,29,32)(H4,24,25,26)/t13-,16-,17+,18+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBFUBQKPPLZOLE-ZSGPHXLJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@@H](CC(C)C)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36N8O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

508.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。